![molecular formula C17H13N3O2 B2621963 N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207053-89-1](/img/structure/B2621963.png)
N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
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Description
Compounds with a 1H-benzo[d]imidazol-2-yl moiety are often used in medicinal chemistry due to their broad range of chemical and biological properties . They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques such as FTIR, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .Scientific Research Applications
- Antitumor Activity : Researchers have explored the antitumor potential of this compound. Some derivatives exhibit cytotoxic activity against human cancer cell lines, such as A549, HCC1937, and MDA-MB-468 .
- PqsR Inhibition : The compound has been investigated for its role in blocking the AQ signal reception at the level of PqsR. This inhibition leads to reduced transcription of pqsA-lux genes, ultimately affecting luminescence readout .
- C–N Bond Formation : A versatile method has been developed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds. This involves using an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur. The compound can be obtained under mild conditions .
- Imidazole Synthesis : The compound’s structure includes an imidazole moiety, which is a valuable building block in organic synthesis. Recent advances in imidazole synthesis have highlighted the use of N-heterocyclic carbenes (NHCs) as ligands and organocatalysts .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-15-9-12(10-5-1-2-6-11(10)15)16(22)20-17-18-13-7-3-4-8-14(13)19-17/h1-8,12H,9H2,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYQDJYVFOMIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide |
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